molecular formula C10H20ClNO3 B13901057 Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride

Cat. No.: B13901057
M. Wt: 237.72 g/mol
InChI Key: ZLKJGSWJCSZFBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an aminomethyl group, and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride typically involves multiple steps. One common method starts with the cyclohexanecarboxylic acid, which undergoes esterification to form the ethyl ester. This is followed by the introduction of the aminomethyl group through a reductive amination process. The hydroxyl group is then introduced via a hydroxylation reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar structure with an indole ring instead of a cyclohexane ring.

    Ethyl 4-hydroxybenzoate: Contains a hydroxyl group and an ester group but lacks the aminomethyl group.

    Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.

Uniqueness

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is unique due to the combination of its functional groups and the cyclohexane ring structure. This combination provides specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8;/h8,13H,2-7,11H2,1H3;1H

InChI Key

ZLKJGSWJCSZFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CN)O.Cl

Origin of Product

United States

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